Cas no 93176-00-2 (3-Hydroxy-6-methoxyflavone)

3-Hydroxy-6-methoxyflavone structure
3-Hydroxy-6-methoxyflavone structure
3-Hydroxy-6-methoxyflavone
93176-00-2
C16H12O4
268.264084815979
MFCD00017639
91069
354333731

3-Hydroxy-6-methoxyflavone Properties

Names and Identifiers

    • 3-hydroxy-6-methoxyflavone
    • 3-hydroxy-6-methoxy-2-phenylchromen-4-one
    • 6-Methoxyflavonol
    • METHOXYFLAVONOL, 6-(RG)
    • 3-hydroxy-6-methoxy-2-phenyl-4h-chromen-4-on
    • 3-hydroxy-6-methoxy-2-phenyl-4H-chromen-4-one
    • 3-Hydroxy-6-methoxy-2-phenyl-chromen-4-on
    • 3-hydroxy-6-methoxy-2-phenyl-chromen-4-one
    • Q63398311
    • 3-HYDROXY-6-METHOXY-2-PHENYL-4H-1-BENZOPYRAN-4-ONE
    • MEGxp0_001707
    • OGURJSOPVFCIOO-UHFFFAOYSA-N
    • Y2008
    • ST50309348
    • 4H-1-Benzopyran-4-one, 3-hydroxy
    • 3-Hydroxy-6-methoxy-2-phenyl-4H-1-benzopyran-4-one (ACI)
    • AF 12
    • 3-Hydroxy-6-methoxyflavanone
    • AKOS025146309
    • ACon1_000011
    • H1522
    • MFCD00017639
    • BRD-K90139951-001-01-9
    • CHEMBL539131
    • NS00116241
    • T73078
    • NCGC00168876-01
    • CS-0148626
    • XH161917
    • DTXSID10350947
    • 93176-00-2
    • SCHEMBL2121813
    • 4H-1-Benzopyran-4-one, 3-hydroxy-6-methoxy-2-phenyl-
    • TS-10135
    • AR-683/43306460
    • HY-N8571
    • DB-057377
    • +Expand
    • MFCD00017639
    • OGURJSOPVFCIOO-UHFFFAOYSA-N
    • 1S/C16H12O4/c1-19-11-7-8-13-12(9-11)14(17)15(18)16(20-13)10-5-3-2-4-6-10/h2-9,18H,1H3
    • O=C1C2C(=CC=C(C=2)OC)OC(C2C=CC=CC=2)=C1O

Computed Properties

  • 268.07400
  • 1
  • 4
  • 2
  • 268.074
  • 20
  • 409
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 3.4
  • 2
  • 0
  • 55.8

Experimental Properties

  • 3.17420
  • 59.67000
  • 1.651
  • 446.6°Cat760mmHg
  • 206.0 to 210.0 deg-C
  • 169.4°C
  • solid
  • Not determined
  • 330(CHCl3)(lit.)
  • 1.353

3-Hydroxy-6-methoxyflavone Security Information

  • 3

3-Hydroxy-6-methoxyflavone Customs Data

  • 2914509090
  • China Customs Code:

    2914509090

    Overview:

    2914509090 Ketones containing other oxygen-containing groups. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS:2914509090 other ketones with other oxygen function VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

3-Hydroxy-6-methoxyflavone Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003K0Q-1g
6-METHOXYFLAVONOL
93176-00-2 >98.0%(GC)
1g
$83.00 2024-04-20
A2B Chem LLC
AB65114-1g
3-Hydroxy-6-methoxyflavone
93176-00-2 >98.0%(GC)
1g
$69.00 2024-07-18
Aaron
AR003K92-250mg
6-METHOXYFLAVONOL
93176-00-2 98%
250mg
$26.00 2024-07-18
abcr
AB205724-1 g
3-Hydroxy-6-methoxyflavone, 97%; .
93176-00-2 97%
1g
€87.50 2023-06-23
Ambeed
A790750-250mg
3-Hydroxy-6-methoxy-2-phenyl-4H-chromen-4-one
93176-00-2 98%
250mg
$24.0 2024-07-18
Chemenu
CM292650-1g
3-Hydroxy-6-methoxy-2-phenyl-4H-chromen-4-one
93176-00-2 97%
1g
$105 2024-07-19
TargetMol Chemicals
TN2943-100 mg
3-Hydroxy-6-methoxyflavone
93176-00-2 98%
100MG
¥ 640
TRC
H973098-50mg
3-Hydroxy-6-methoxyflavone
93176-00-2
50mg
$ 50.00 2022-06-02
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H27059-1g
3-Hydroxy-6-methoxyflavone, 97%
93176-00-2 97%
1g
¥1634.00 2023-02-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1219266-250mg
6-Methoxyflavonol
93176-00-2 98%
250mg
¥228.00

3-Hydroxy-6-methoxyflavone Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Pyrrolidine Solvents: Water ;  24 h, 50 °C; 50 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, cooled
Reference
Synthesis of Flavonols via Pyrrolidine Catalysis: Origins of the Selectivity for Flavonol versus Aurone
Xiong, Wei; Wang, Xiaohong; Shen, Xianyan; Hu, Cuifang; Wang, Xin; et al, Journal of Organic Chemistry, 2020, 85(20), 13160-13176

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Diethylamine Solvents: Acetonitrile ;  25 °C
Reference
Method for the synthesis of C-arylation product of benzopyranones and 1,4-pyranones
, India, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Diethylamine Solvents: Acetonitrile ;  4 h, rt
Reference
Hydroxyl directed C-arylation: synthesis of 3-hydroxyflavones and 2-phenyl-3-hydroxy pyran-4-ones under transition-metal free conditions
Paul, Sayantan; Bhattacharya, Asish K., Organic & Biomolecular Chemistry, 2018, 16(3), 444-451

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Lithium hydroxide ,  Hydrogen peroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  10 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Discovery of a Prenylated Flavonol Derivative as a Pin1 Inhibitor to Suppress Hepatocellular Carcinoma by Modulating MicroRNA Biogenesis
Zheng, Yuanyuan; Pu, Wenchen; Li, Jiao; Shen, Xianyan; Zhou, Qiang; et al, Chemistry - An Asian Journal, 2019, 14(1), 130-134

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: Lithium hydroxide Solvents: Water ;  1 h, rt
1.2 Reagents: Hydrogen peroxide Solvents: Water ;  5 h, rt
Reference
Convenient "on-water" one-pot, synthesis of flavonols catalyzed by LiOH.H2O- and H2O2-mediated oxidation
Kumar, Sumit; Ambatwar, Ramesh; Gupta, Vaibhav; Khatik, Gopal L., Research on Chemical Intermediates, 2023, 49(3), 901-915

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
1.3 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Ethanol ,  Water ;  0 °C; 12 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Reference
Ruthenium(II)-Catalyzed Synthesis of Spirobenzofuranones by a Decarbonylative Annulation Reaction
Kaishap, Partha P.; Duarah, Gauri; Sarma, Bipul; Chetia, Dipak; Gogoi, Sanjib, Angewandte Chemie, 2018, 57(2), 456-460

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Solvents: Ethanol
Reference
Exploring the anti-breast cancer potential of flavonoid analogs
Thakor, Vanrajsinh; Poddar, Mayur; Dey, Sumit; Manjula, S. N.; Madhunapantula, SubbaRao V.; et al, RSC Advances, 2016, 6(82), 79166-79179

Synthetic Circuit 8

Reaction Conditions
Reference
A novel synthesis of 6-methoxy and 7-methoxy flavonols
Rao, Takkellapati Sudhakar; Deshpande, Shubhada; Mathur, Hari Har; Trivedi, Girish Kumar, Heterocycles, 1984, 22(9), 1943-6

3-Hydroxy-6-methoxyflavone Raw materials

3-Hydroxy-6-methoxyflavone Preparation Products

3-Hydroxy-6-methoxyflavone Suppliers

SHANG HAI LI CHEN SHANG MAO Co., Ltd.
Audited Supplier Audited Supplier
(CAS:93176-00-2)
XU NV SHI
15221998634
1986399151@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:93176-00-2)
A LA DING
anhua.mao@aladdin-e.com
Shanghai Acmec Biochemical Co.,Ltd
Audited Supplier Audited Supplier
(CAS:93176-00-2)
JI ZHI SHI JI
18117592386
3007522982@qq.com
Recommended suppliers
Amadis Chemical Company Limited
(CAS:93176-00-2)3-Hydroxy-6-methoxyflavone
A1207484
99%
5g
232.0